molecular formula C5H8LiNO3 B6192202 lithium(1+) 2-amino-2-(oxetan-3-yl)acetate CAS No. 2648939-50-6

lithium(1+) 2-amino-2-(oxetan-3-yl)acetate

Cat. No.: B6192202
CAS No.: 2648939-50-6
M. Wt: 137.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium(1+) 2-amino-2-(oxetan-3-yl)acetate: is an organolithium compound characterized by the presence of a lithium ion, an amino group, and an oxetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with oxetane derivatives and amino acids.

    Reaction Conditions: The reaction involves the formation of the oxetane ring followed by the introduction of the lithium ion. This can be achieved through:

    Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Industrial Production Methods: Industrial production may involve:

    Batch Processes: Small-scale synthesis in controlled environments to ensure precision.

    Continuous Flow Processes: For larger-scale production, continuous flow reactors can be used to maintain consistent reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming imines or nitriles.

    Reduction: Reduction reactions can target the oxetane ring, leading to ring-opening and formation of linear alcohols or ethers.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Imines, nitriles.

    Reduction Products: Alcohols, ethers.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: Used as a catalyst or catalyst precursor in organic reactions.

    Synthesis: Intermediate in the synthesis of complex organic molecules.

Biology:

    Biochemical Studies: Investigated for its interactions with biological molecules and potential as a biochemical probe.

Medicine:

Industry:

    Materials Science: Used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

Molecular Targets and Pathways:

    Interaction with Enzymes: The compound can interact with enzymes, potentially inhibiting or modifying their activity.

    Pathways: It may influence metabolic pathways by acting as a substrate or inhibitor in biochemical reactions.

Comparison with Similar Compounds

    Lithium 2-(oxetan-3-yl)acetate: Similar structure but lacks the amino group.

    Lithium 2-aminoacetate: Similar but lacks the oxetane ring.

    Lithium 2-(oxetan-3-yloxy)acetate: Contains an oxetane ring but with an ether linkage instead of an amino group.

Uniqueness:

    Structural Features: The combination of the lithium ion, amino group, and oxetane ring makes lithium(1+) 2-amino-2-(oxetan-3-yl)acetate unique.

    Reactivity: Its unique structure imparts distinct reactivity patterns, making it valuable for specific synthetic applications.

This compound’s unique structural and chemical properties make it a versatile tool in various scientific and industrial applications

Properties

CAS No.

2648939-50-6

Molecular Formula

C5H8LiNO3

Molecular Weight

137.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.